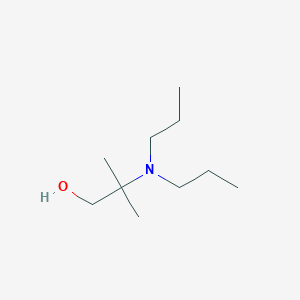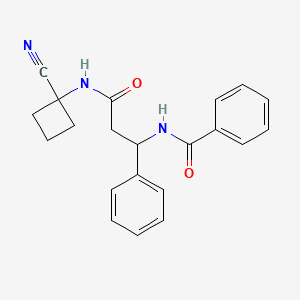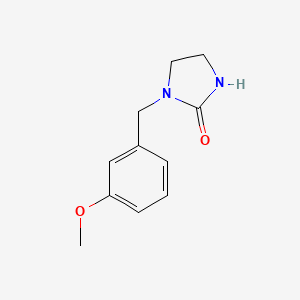
N-(4-chlorobenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, also known as CBO-PMD, is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicine and biology. CBO-PMD is a small molecule that belongs to the family of pyrimidine derivatives and has been synthesized using various methods.
科学研究应用
N-(4-chlorobenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has been studied extensively for its potential applications in medicine and biology. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been shown to inhibit the activity of enzymes that are involved in cancer cell proliferation, making it a potential candidate for cancer therapy.
In addition to its potential applications in cancer therapy, this compound has also been studied for its neuroprotective effects. Studies have shown that this compound can protect neurons from damage caused by oxidative stress and inflammation, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of N-(4-chlorobenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is not fully understood, but studies have suggested that it works by inhibiting the activity of specific enzymes that are involved in cancer cell proliferation and neuronal damage. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and cell proliferation. Inhibition of HDACs by this compound leads to the activation of genes that promote apoptosis and the inhibition of genes that promote cell proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit cancer cell proliferation, and protect neurons from oxidative stress and inflammation. This compound has also been shown to inhibit the activity of HDACs, leading to changes in gene expression and cell proliferation.
实验室实验的优点和局限性
N-(4-chlorobenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has several advantages for lab experiments. It is a relatively simple and efficient compound to synthesize, making it readily available for further research. This compound has also been shown to have potent anticancer and neuroprotective effects, making it a promising candidate for further studies.
However, there are also limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood, making it difficult to design experiments that can fully elucidate its effects. Another limitation is that this compound has not been extensively studied in vivo, and its effects in animal models are not well understood.
未来方向
There are several future directions for the study of N-(4-chlorobenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide. One direction is to further elucidate its mechanism of action, which could lead to the development of more specific and effective therapies for cancer and neurodegenerative diseases. Another direction is to study the effects of this compound in vivo, which could provide valuable insights into its potential applications in medicine and biology. Additionally, future studies could focus on developing more efficient synthesis methods for this compound, which could make it more readily available for further research.
合成方法
N-(4-chlorobenzyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can be synthesized using various methods, including the reaction of 4-chlorobenzylamine with 4-methyl-6-oxypyrimidin-1(6H)-one in the presence of acetic anhydride and triethylamine. The reaction yields this compound as a white solid with a purity of up to 99%. The synthesis method is relatively simple and efficient, making this compound a promising compound for further research.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-10-6-14(20)18(9-17-10)8-13(19)16-7-11-2-4-12(15)5-3-11/h2-6,9H,7-8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSGBYUTCWJXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E,NZ)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2947539.png)
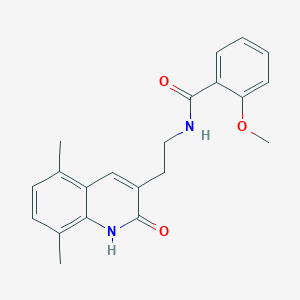

![2-[(Ethylamino)methyl]aniline dihydrochloride](/img/structure/B2947543.png)
![4-tert-butyl-2-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2947544.png)
![3-(3-Methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2947546.png)
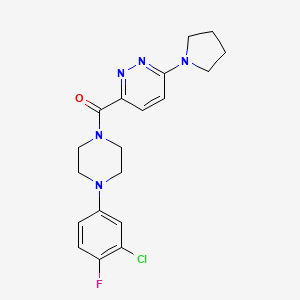

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2947552.png)
